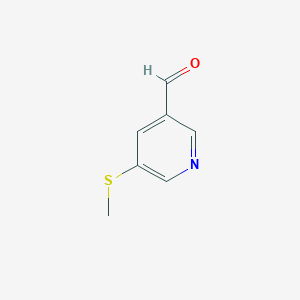

5-(Methylthio)nicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Methylthio)nicotinaldehyde is a chemical compound with the molecular weight of 153.2 .

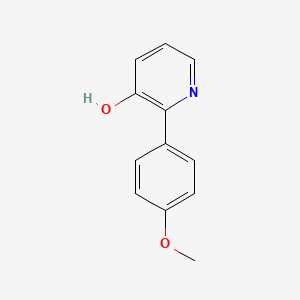

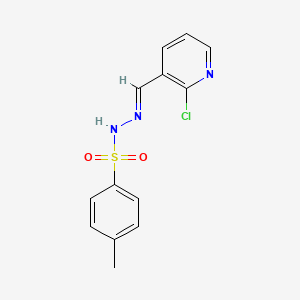

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C7H7NOS/c1-10-7-2-6 (5-9)3-8-4-7/h2-5H,1H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications

DNA Methylation and Epigenetics

DNA methylation is a critical epigenetic modification involving the addition of a methyl group to the DNA molecule, impacting gene expression and cellular function. DNA methyltransferase inhibitors, for example, have shown promise in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in vitro and in vivo models. Studies like Goffin and Eisenhauer (2002) have discussed the state of art in DNA methyltransferase inhibitors, highlighting their potential in oncology (Goffin & Eisenhauer, 2002)[https://consensus.app/papers/methyltransferase-inhibitorsstate-goffin/9cc012f6074a5cbe8212169091a212d1/?utm_source=chatgpt].

Sulfur, Ethylene, and Polyamine Biosynthesis

Research on the metabolic pathways involving sulfur, such as the study by Sauter et al. (2013), discusses the importance of methionine (Met) and S-adenosylmethionine (SAM) in plant metabolism. This includes their roles in ethylene, nicotianamine, and polyamine biosynthetic pathways, which are vital for plant growth and development (Sauter, Moffatt, Saechao, Hell, & Wirtz, 2013)[https://consensus.app/papers/methionine-salvage-sadenosylmethionine-links-sulfur-sauter/330074e91a6157639214cb36850311ff/?utm_source=chatgpt].

Chemical Synthesis of Nucleotide Analogs

In the field of nucleotide synthesis, researchers like Roy et al. (2016) have explored the synthetic approaches for preparing nucleotides and their derivatives. These molecules play crucial roles in cellular processes, and their analogs can serve as tools for studying biological mechanisms or as therapeutic agents (Roy, Depaix, Périgaud, & Peyrottes, 2016)[https://consensus.app/papers/trends-nucleotide-synthesis-roy/57979c20c11e501dbadf4c0af3ad1c80/?utm_source=chatgpt].

Nicotinamide and Metabolic Disease

Elhassan, Philp, and Lavery (2017) have reviewed the role of Nicotinamide adenine dinucleotide (NAD+) in metabolic diseases, discussing how contemporary NAD+ precursors, including nicotinamide derivatives, show promise in improving mitochondrial function and sirtuin-dependent signaling (Elhassan, Philp, & Lavery, 2017)[https://consensus.app/papers/targeting-metabolic-disease-insights-into-molecule-elhassan/838fd0b2d8f05e10adf4f18f7e6fcf82/?utm_source=chatgpt].

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to nicotinaldehyde , which is known to be involved in NAD biosynthesis . NAD is a crucial coenzyme in cellular metabolism, playing a significant role in energy production and cellular signaling.

Mode of Action

Nicotinaldehyde is known to replenish intracellular NAD levels in leukemia cells treated with NAMPT inhibitors . This suggests that 5-(Methylthio)nicotinaldehyde might also interact with NAD biosynthesis pathways.

Biochemical Pathways

This compound may be involved in the NAD biosynthesis pathway, given its structural similarity to nicotinaldehyde . NAD is a vital coenzyme involved in various biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It plays a crucial role in energy production, cellular signaling, and maintaining redox homeostasis.

Result of Action

For instance, nicotinaldehyde supplementation can prevent NAMPT inhibitor-induced oxidative stress, mitochondrial dysfunction, and ATP depletion in leukemia cells .

properties

IUPAC Name |

5-methylsulfanylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDIRCHWWQLKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.